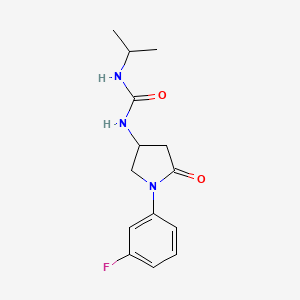

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

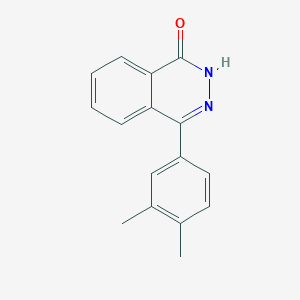

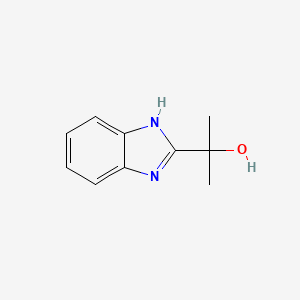

The compound appears to contain a pyrrolidinone ring, which is a common motif in many biologically active compounds . It also contains a fluorophenyl group, which can contribute to the compound’s reactivity and potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidinone ring, fluorophenyl group, and isopropylurea group would each contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The fluorophenyl group could potentially be involved in electrophilic aromatic substitution reactions, while the pyrrolidinone ring might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbonyl group in the pyrrolidinone ring) would all play a role .Scientific Research Applications

Cytochrome P450 Inhibition

One study reviews the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms, emphasizing the critical role of these inhibitors in deciphering the involvement of specific CYP isoforms in drug metabolism. This is relevant for understanding how compounds, potentially including fluorophenyl derivatives, interact with liver enzymes (Khojasteh et al., 2011).

Fluorescent Chemosensors

Research on 4-Methyl-2,6-diformylphenol (DFP)-based compounds, including their ability to detect various analytes such as metal ions and neutral molecules, showcases the importance of fluorophoric platforms in developing chemosensors. This suggests the potential for fluorinated compounds in analytical applications (Roy, 2021).

Organic Fluorophores in Molecular Imaging

A review of the toxicity of widely used fluorophores in molecular imaging emphasizes the need for safety investigations before administering these compounds to patients, indicating the critical balance between diagnostic utility and potential risks (Alford et al., 2009).

Aqueous Fluoroalkylation

The development of environment-friendly fluoroalkylation reactions in water or in the presence of water has been explored, highlighting the growing interest in incorporating fluorinated groups into target molecules under green chemistry principles. This review could provide insights into methodologies relevant to synthesizing compounds like the one (Song et al., 2018).

BODIPY-Based Functional Materials

The application of BODIPY fluorophores in medical diagnostics, antimicrobial activity, and the construction of multifunctional drug carriers points to the versatility of fluorine-containing compounds in enhancing therapeutic efficiency and enabling real-time imaging of drug carriers (Marfin et al., 2017).

Future Directions

properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O2/c1-9(2)16-14(20)17-11-7-13(19)18(8-11)12-5-3-4-10(15)6-12/h3-6,9,11H,7-8H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGOIQPUOMKDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)

![Propan-2-yl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxylate](/img/structure/B2635694.png)

![2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester](/img/structure/B2635698.png)

![4-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635704.png)